REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]([NH2:6])=[S:5].[Cl:7][CH2:8][C:9]([CH2:11]Cl)=O>C(O)C>[Cl:7][CH2:8][C:9]1[N:6]=[C:4]([CH2:3][O:2][CH3:1])[S:5][CH:11]=1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
COCC(=S)N
|
Name
|
|
Quantity
|
10.87 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
After extraction with ether the organic phase
|
Type
|
WASH
|
Details
|
was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
WAIT
|
Details
|
left 13.0 g crude product
|
Name
|
|
Type
|
|
Smiles
|
ClCC=1N=C(SC1)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |